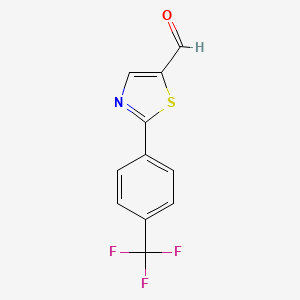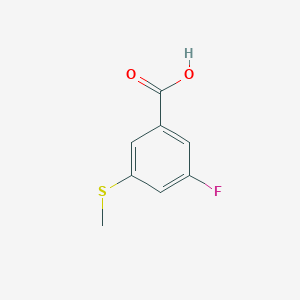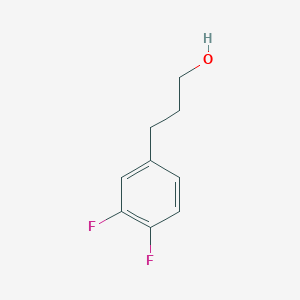
3-(3,4-Difluorophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluorinated organic compounds is a topic of interest due to their potential applications in various fields. For instance, the synthesis of 1,1,1,3,3,3-hexafluoro-2-organyl-propan-2-ols is described, starting from anhydrides or activated esters of carboxylic acids and trimethyl(trifluoromethyl)silane . Similarly, the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-flurophenyl)-propan-1-one is achieved through Claisen-Schmidt condensation reaction . These methods could potentially be adapted for the synthesis of "3-(3,4-Difluorophenyl)propan-1-ol" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized using techniques such as X-ray diffraction, FT-IR, and Raman spectroscopy. For example, the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was determined by X-ray structure analysis . Computational methods, such as density functional theory (DFT), are also employed to predict the molecular geometry and vibrational frequencies, as seen in the study of 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone . These techniques could be used to analyze the molecular structure of "3-(3,4-Difluorophenyl)propan-1-ol".
Chemical Reactions Analysis
The reactivity of fluorinated compounds can be inferred from studies on similar molecules. For instance, the compound 1-(3,4-dimethoxyphenyl)-3-(4-flurophenyl)-propan-1-one exhibits intramolecular charge transfer as revealed by natural bond orbital (NBO) analysis . The docking studies of this compound also suggest potential biological activity . These findings can provide a basis for hypothesizing the chemical reactions and biological activities that "3-(3,4-Difluorophenyl)propan-1-ol" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are of great interest due to their unique characteristics. For example, a series of mixed phenylene-thiophene oligomers with terminal n-perfluorooctyl groups exhibit n-type semiconductor behavior with varying carrier mobilities . The vibrational spectroscopy and computational analysis of 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone provide insights into the compound's stability and electronic properties . These studies can help predict the properties of "3-(3,4-Difluorophenyl)propan-1-ol", such as its potential as a semiconductor or its nonlinear optical activity.
科学的研究の応用
Mechanisms of Chemical Reactions
- Research on acidolysis of lignin model compounds provides insights into the mechanisms of β-O-4 bond cleavage, important for understanding the reactivity of phenylpropanol derivatives in various chemical environments. The study discusses the different pathways in the presence of a γ-hydroxymethyl group, hinting at how substituents can influence reaction mechanisms (Yokoyama, 2015).
Downstream Processing in Biotechnology
- The downstream processing of biologically produced diols like 1,3-propanediol and 2,3-butanediol, which shares similarities in chemical structure with 3-(3,4-Difluorophenyl)propan-1-ol, outlines methods for recovery and purification crucial for industrial applications. This review could provide a framework for the separation and purification processes applicable to similar compounds (Xiu & Zeng, 2008).
Organic Thermoelectric Materials
- Poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials are discussed for their thermoelectric properties, indicating the potential of conducting polymers in energy conversion applications. Such reviews can offer a perspective on the utility of fluorinated phenylpropanols in developing new materials with desirable electrical properties (Yue & Xu, 2012).
Coordination Chemistry and Biological Applications
- A review on 1-(acyl/aroyl)-3-(substituted) thioureas demonstrates the versatility of certain structural motifs in coordination chemistry and their emerging biological applications. This could imply potential research avenues for 3-(3,4-Difluorophenyl)propan-1-ol in forming complexes with biological relevance (Saeed, Flörke, & Erben, 2014).
Optoelectronics and OLEDs
- The BODIPY platform for OLEDs review highlights the role of specific chemical frameworks in the development of organic light-emitting diodes, suggesting how modifications on phenylpropanol derivatives might impact their optoelectronic properties for application in OLEDs (Squeo & Pasini, 2020).
Enhancing Electrical Conductivity
- Discussions on improving the electrical conductivity of PEDOT:PSS through various treatments outline strategies that could be applied to similar compounds for enhancing their electrical properties, potentially relevant for the application of 3-(3,4-Difluorophenyl)propan-1-ol in electronics or materials science (Shi et al., 2015).
Safety And Hazards
特性
IUPAC Name |
3-(3,4-difluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGWMWLTWJAIJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCO)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611144 |
Source


|
| Record name | 3-(3,4-Difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenyl)propan-1-ol | |
CAS RN |
301185-99-9 |
Source


|
| Record name | 3-(3,4-Difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

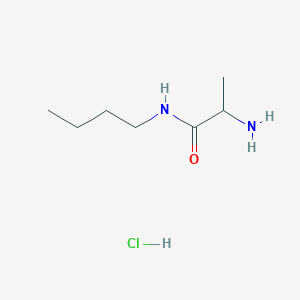
![4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid](/img/structure/B1343127.png)
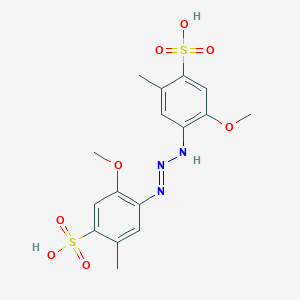
![[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B1343136.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1343140.png)
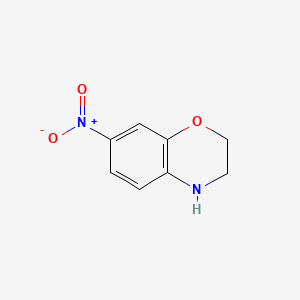
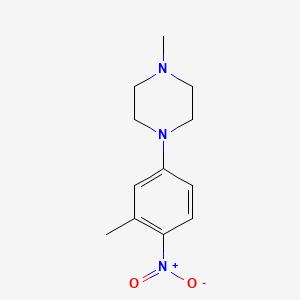
![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)
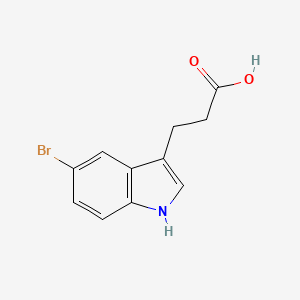
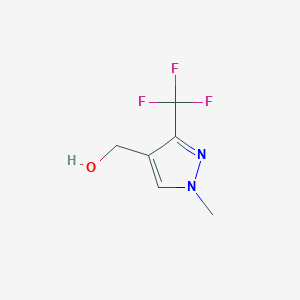
![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)
